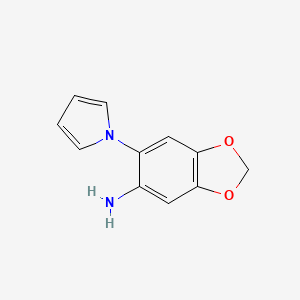

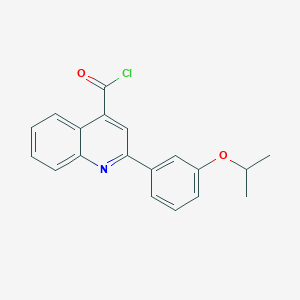

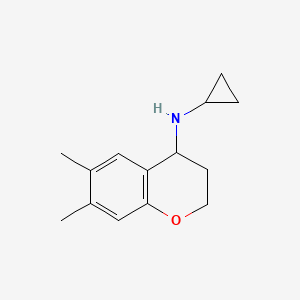

![molecular formula C12H15ClF3N3O B1532173 N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride CAS No. 1458384-01-4](/img/structure/B1532173.png)

N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride

説明

“N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride” is a chemical compound with the molecular formula C11H13F3N2 . It belongs to the class of phenylpiperazines .

Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and bonds within the molecule .科学的研究の応用

1. Chemical Synthesis and Optimization

Research into compounds structurally related to N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride includes the exploration of synthetic pathways and optimizations. For instance, the development of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase highlighted the importance of the triazine heterocycle and phenyl group substitution for enhancing pharmacokinetic properties (R. Thalji et al., 2013). This study showcases the process of lead optimization, crucial for the development of potent compounds with desirable drug-like qualities.

2. Catalytic Applications

Compounds featuring the piperazine-1-carboxamide structure have been explored for their catalytic capabilities. An example is the use of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, which demonstrated significant efficiency and selectivity (Zhouyu Wang et al., 2006). This research illustrates the potential of these compounds in facilitating specific chemical transformations, which is essential for producing enantiomerically pure pharmaceuticals.

3. Antimicrobial and Antitumor Activities

The piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. This line of investigation has identified compounds with promising growth inhibition properties, indicating the potential for developing new antimicrobial agents (M. Patil et al., 2021). Additionally, the synthesis of 1,2,4-triazine derivatives bearing the piperazine amide moiety and their investigation for anticancer activities against breast cancer cells have revealed compounds with promising antiproliferative effects (L. Yurttaş et al., 2014), underscoring the therapeutic potential of these molecules in oncology.

4. Drug Metabolism and Pharmacokinetics

Investigations into the metabolism of novel antineoplastic tyrosine kinase inhibitors, such as flumatinib, in chronic myelogenous leukemia patients have provided insight into the main metabolic pathways. These studies reveal the significance of amide bond cleavage, leading to the formation of metabolites through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Aishen Gong et al., 2010). Understanding the metabolism of such drugs is crucial for optimizing their pharmacokinetic profiles and minimizing potential drug-drug interactions.

特性

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O.ClH/c13-12(14,15)9-2-1-3-10(8-9)17-11(19)18-6-4-16-5-7-18;/h1-3,8,16H,4-7H2,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYJHECVMKRKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

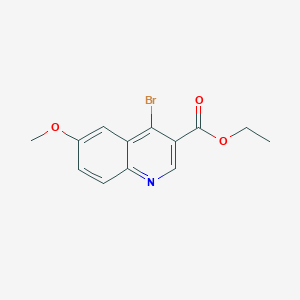

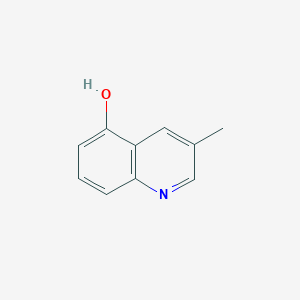

![5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1532097.png)

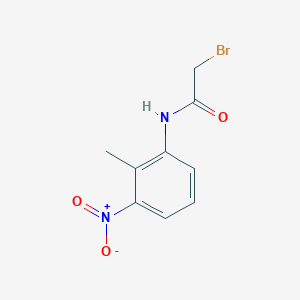

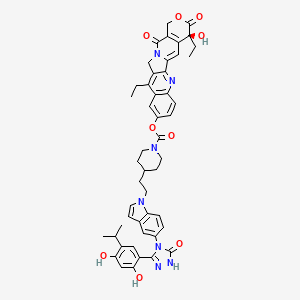

![3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1532103.png)

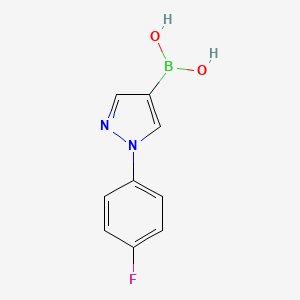

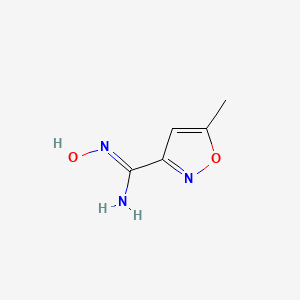

![4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532105.png)

![Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate](/img/structure/B1532113.png)